PROTAC BRD9 Degrader-1 - 2097971-01-0

PROTAC BRD9 Degrader-1

Catalog Number: EVT-3017883
CAS Number: 2097971-01-0
Molecular Formula: C42H45N7O12S2
Molecular Weight: 903.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTACs, or Proteolysis Targeting Chimeras, represent a novel class of molecules designed to induce the degradation of specific target proteins. These heterobifunctional molecules function by recruiting an E3 ubiquitin ligase to the target protein, leading to ubiquitination and subsequent degradation by the proteasome. []

BRD9, a member of the bromodomain and extra-terminal domain (BET) family, is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. [, ] This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. [, ]

Targeting BRD9 for degradation via PROTACs has emerged as a promising therapeutic strategy for cancers dependent on BRD9 function. [, , ] Unlike traditional small molecule inhibitors that block protein function, PROTACs offer advantages like increased potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance. []

Molecular Structure Analysis
  • Linker: This moiety connects the warhead and E3 ligase ligand, and its length and composition can significantly influence PROTAC activity, including degradation efficiency and selectivity. []
Mechanism of Action
  • Binding: The PROTAC binds to both BRD9 and an E3 ubiquitin ligase, forming a ternary complex. []
  • Ubiquitination: The proximity of BRD9 and the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules to BRD9. [, ]
  • Proteasomal Degradation: Ubiquitinated BRD9 is recognized and degraded by the 26S proteasome, eliminating the protein from the cell. [, ]
Applications
  • Therapeutic Development: BRD9 PROTACs show promising anti-cancer activity in preclinical models, particularly against multiple myeloma and SMARCB1-perturbed cancers like synovial sarcoma. [, , ]
  • Overcoming Resistance: PROTACs offer a way to potentially overcome drug resistance mechanisms observed with traditional small molecule inhibitors. [, ]
  • Chemical Biology Tools: BRD9 degraders serve as valuable tools for investigating BRD9 biology and its role in various cellular processes. [, ]
Future Directions
  • Optimization of Pharmacokinetic Properties: Further research is needed to improve the pharmacokinetic properties of BRD9 degraders, such as oral bioavailability and metabolic stability, to enhance their clinical translatability. []
  • Exploration of Novel E3 Ligases: Identifying and utilizing new E3 ligases for BRD9 degradation could lead to the development of more potent and selective PROTACs. []
  • Combination Therapies: Combining BRD9 degraders with other anticancer agents, such as standard of care treatments, holds potential for synergistic therapeutic effects. [, ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to BRD9 PROTAC degraders is crucial for developing strategies to overcome resistance and improve treatment durability. []

Properties

CAS Number

2097971-01-0

Product Name

PROTAC BRD9 Degrader-1

IUPAC Name

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide

Molecular Formula

C42H45N7O12S2

Molecular Weight

903.98

InChI

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53)

InChI Key

LOLHUPGCPDURJG-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.